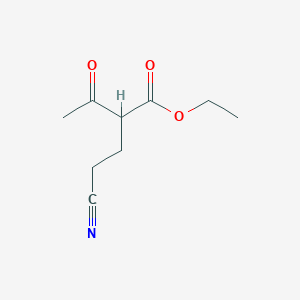

ethyl 2-acetyl-4-cyanobutanoate

Description

BenchChem offers high-quality ethyl 2-acetyl-4-cyanobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-acetyl-4-cyanobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQTXHMZBZRXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536949 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10444-33-4 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-Acetyl-4-Cyanobutanoate: Structural Architecture and Synthetic Utility in Drug Discovery

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (CAS: 10444-33-4) serves as a critical bifunctional intermediate in organic synthesis, particularly within pharmaceutical development. Characterized by its dense functionalization—featuring an ethyl ester, a ketone (acetyl), and a nitrile moiety on a compact scaffold—it functions as a versatile "linchpin" molecule. Its structural duality allows it to act as both an electrophile and a nucleophile, making it indispensable for constructing nitrogen-containing heterocycles (such as pyrroles and dihydropyridines) and complex amino acid analogs. This guide provides a rigorous analysis of its molecular properties, synthetic pathways, and application in high-value API (Active Pharmaceutical Ingredient) synthesis.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule is chemically defined as the Michael adduct of ethyl acetoacetate and acrylonitrile.[1] Its IUPAC designation, ethyl 2-(2-cyanoethyl)-3-oxobutanoate , highlights its connectivity: a central methine carbon (C2) bonded to an acetyl group, an ethyl ester, and a cyanoethyl side chain.[1]

-

Tautomerism: Like its parent ethyl acetoacetate, this compound exists in equilibrium between its keto and enol forms. However, the substitution at the

-position (C2) with a cyanoethyl group introduces steric bulk that generally favors the keto tautomer in non-polar solvents. -

Chirality: The C2 position is a stereogenic center. While typically synthesized as a racemate, enantioselective Michael additions can yield optically active forms, crucial for asymmetric drug synthesis.

Key Physicochemical Data

| Property | Value | Notes |

| CAS Number | 10444-33-4 | Primary identifier |

| Molecular Formula | C | |

| Molecular Weight | 183.20 g/mol | |

| Exact Mass | 183.0895 | Useful for HRMS validation |

| Physical State | Viscous Liquid | Colorless to pale yellow |

| Boiling Point | ~160–165 °C (at 15 mmHg) | Estimated; decomposes at high temp |

| Density | ~1.08 g/cm | |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Limited water solubility |

Synthetic Utility & Mechanism[2][6][7]

The Michael Addition Protocol

The industrial standard for synthesizing ethyl 2-acetyl-4-cyanobutanoate is the base-catalyzed Michael addition of ethyl acetoacetate to acrylonitrile.[1] This reaction is atom-economical and scalable.

Mechanism:

-

Deprotonation: A base (typically sodium ethoxide, NaOEt) deprotonates the active methylene of ethyl acetoacetate, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the

-carbon of acrylonitrile (the Michael acceptor). -

Protonation: The resulting intermediate abstracts a proton (from the solvent or conjugate acid) to yield the final product.

Diagram 1: Synthesis Mechanism (Michael Addition)

Caption: Mechanistic flow of the base-catalyzed Michael addition yielding ethyl 2-acetyl-4-cyanobutanoate.

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Acrylonitrile (1.1 eq)[2]

-

Sodium ethoxide (0.05 eq, catalytic)

-

Absolute Ethanol (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

-

Initiation: Charge the flask with absolute ethanol (50 mL) and dissolve sodium metal (catalytic amount) to generate fresh NaOEt, or add commercial NaOEt solution.

-

Addition 1: Add ethyl acetoacetate (50 mmol) dropwise at 0°C. Stir for 15 minutes to ensure enolate formation.

-

Addition 2: Add acrylonitrile (55 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C to prevent polymerization of acrylonitrile.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexanes) or GC-MS. -

Workup: Quench with dilute acetic acid (to pH 7). Remove ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with water and brine.

-

Purification: Dry over MgSO

, filter, and concentrate. Purify via vacuum distillation (high vacuum required) or flash chromatography if high purity is needed.

Applications in Drug Development[2]

The strategic value of ethyl 2-acetyl-4-cyanobutanoate lies in its ability to undergo cyclization reactions. The nitrile group serves as a latent amine (via reduction) or carboxylic acid (via hydrolysis), while the 1,3-dicarbonyl system allows for condensation with amines and hydrazines.

Key Transformations

-

Hantzsch Dihydropyridine Synthesis: Reaction with aldehydes and ammonia yields 1,4-dihydropyridines, a scaffold found in calcium channel blockers (e.g., Nifedipine analogs).

-

Knorr Pyrrole Synthesis: Condensation with amines/amino ketones generates substituted pyrroles, relevant for anti-inflammatory agents (e.g., Atorvastatin intermediates).

-

Glutamate Analogs: Hydrolysis of the nitrile and ester groups yields derivatives of glutamic acid, useful in neuropharmacology research.

Diagram 2: Retrosynthetic Utility

Caption: Downstream synthetic applications of the core scaffold in pharmaceutical chemistry.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

| Method | Characteristic Signal | Interpretation |

| IR Spectroscopy | ~2245 cm | C |

| ~1735 cm | C=O stretch (Ester) | |

| ~1715 cm | C=O stretch (Ketone) | |

| O-CH | ||

| CH (Methine, | ||

| CH | ||

| CO-CH | ||

| C | ||

| Ketone Carbonyl | ||

| Ester Carbonyl |

Safety & Handling (GHS Standards)

Signal Word: WARNING

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is moisture-sensitive and may hydrolyze or decarboxylate upon prolonged exposure to humid air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13328085, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

-

Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethyl 2-acetyl-4-cyanobutanoate.[3] Retrieved from [Link][3]

-

Chemistry Steps. Michael Addition Reaction Mechanism. Retrieved from [Link]

Sources

- 1. ethyl 2-acetyl-4-cyanobutanoate | 10444-33-4 | Benchchem [benchchem.com]

- 2. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | C13H12FNO3 | CID 66924657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. agilent.com [agilent.com]

ethyl 2-acetyl-4-cyanobutanoate material safety data sheet (MSDS)

The following technical guide provides an in-depth analysis of Ethyl 2-acetyl-4-cyanobutanoate , designed for researchers and drug development professionals.

Safety, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (CAS: 10444-33-4) is a bifunctional synthetic intermediate critical to the development of nitrogen-containing heterocycles.[1] Characterized by its dual reactivity—possessing both an electrophilic ester/ketone system and a nucleophilic active methylene group—it serves as a linchpin in the synthesis of pyrroles , dihydropyridines , and Vitamin B1 (Thiamine) precursors.

This guide moves beyond standard MSDS data, integrating material safety with the causal logic of its chemical reactivity to ensure both personnel safety and experimental success.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate |

| Common Synonyms | Ethyl 2-acetyl-4-cyanobutyrate; 4-Cyano-2-acetylbutyric acid ethyl ester |

| CAS Number | 10444-33-4 |

| Molecular Formula | C |

| Molecular Weight | 183.20 g/mol |

| SMILES | CCOC(=O)C(CCC#N)C(=O)C |

| Appearance | Pale yellow to colorless viscous liquid |

| Density | ~1.08 - 1.10 g/cm³ (Predicted) |

| Boiling Point | High boiling point (>250°C at 760 mmHg); typically purified via vacuum distillation or chromatography.[1][2] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol); Sparingly soluble in water.[1] |

Hazard Assessment (GHS Classification)

While often handled as a standard intermediate, the presence of the nitrile group and the ester functionality mandates a strict safety profile.[1]

GHS Label Elements

| Hazard Class | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][2][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Logic

-

P261: Avoid breathing mist/vapors.[1][4][5] Reasoning: The compound has low volatility but can form aerosols during workup.[1]

-

P280: Wear protective gloves/eye protection.[1] Reasoning: Nitriles can be absorbed through the skin; esters are defatting agents.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1][4][5][6]

Synthesis & Reaction Logic

The synthesis of ethyl 2-acetyl-4-cyanobutanoate relies on the Michael Addition , utilizing the acidity of the active methylene in ethyl acetoacetate.[1]

The Mechanism (Michael Addition)

-

Activation: A base (catalytic alkoxide or DBU) deprotonates the

-carbon of ethyl acetoacetate.[1] -

Nucleophilic Attack: The resulting enolate attacks the

-carbon of acrylonitrile (the Michael acceptor).[1] -

Protonation: The resulting anion abstracts a proton to regenerate the catalyst and form the product.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis flow and downstream applications.

Caption: Synthesis of Ethyl 2-acetyl-4-cyanobutanoate via Michael Addition and its downstream utility in heterocycle formation.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of Ethyl 2-acetyl-4-cyanobutanoate via base-catalyzed Michael addition.

Reagents

-

Ethyl Acetoacetate (1.0 eq)

-

Acrylonitrile (1.1 eq)[7]

-

Catalyst: Sodium Ethoxide (0.05 eq) or DBU (0.02 eq)

-

Solvent: Ethanol (anhydrous) or solvent-free (neat)[1]

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with nitrogen.[1]

-

Initiation: Add Ethyl Acetoacetate and the catalyst to the flask. Stir at room temperature for 15 minutes to generate the enolate.

-

Addition: Add Acrylonitrile dropwise via the funnel.[1]

-

Reaction: Once addition is complete, heat the mixture to 70-80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1]

-

Workup:

-

Purification:

Handling, Storage & Stability[1]

Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester.

-

Incompatibility: Keep away from strong oxidizing agents, strong bases, and reducing agents.[1]

Emergency Response

-

Fire: Use Carbon Dioxide (CO

), dry chemical powder, or polymer foam.[1] Do not use water jet as it may spread the chemical.[1] -

Spill: Absorb with inert material (vermiculite, sand).[1] Do not use combustible materials like sawdust.[1] Dispose of as hazardous organic waste.[1]

References

-

PubChem. (2025).[1][7][2] Ethyl 2-(2-cyanoethyl)-3-oxobutanoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4).[1][2] Available at: [Link]

-

PrepChem. (2025).[1][2] General Procedures for Alkylation of Acetoacetic Esters.[1] Available at: [Link]

Sources

- 1. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chempoint.com [chempoint.com]

- 5. petroleumservicecompany.com [petroleumservicecompany.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Ethyl 2-(4-cyanophenyl)-3-oxobutanoate | C13H13NO3 | CID 13050101 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation of Ethyl 2-Acetyl-4-Cyanobutanoate: A Computational Chemistry Whitepaper

Abstract: Ethyl 2-acetyl-4-cyanobutanoate is a versatile multifunctional molecule of significant interest in organic synthesis. Despite its utility, a detailed theoretical characterization of its conformational landscape, electronic structure, and spectroscopic properties is notably absent from the literature. This technical guide outlines a comprehensive in silico study of ethyl 2-acetyl-4-cyanobutanoate, leveraging established quantum chemical methods to provide foundational insights for researchers, scientists, and drug development professionals. By proposing a robust computational workflow, this paper aims to bridge the existing knowledge gap and provide a predictive framework for understanding the molecule's behavior at an atomic level.

Introduction: The Case for a Theoretical Study

Ethyl 2-acetyl-4-cyanobutanoate is a key building block in synthetic chemistry, primarily due to the strategic placement of three distinct functional groups—an ester, a ketone, and a nitrile—around a flexible aliphatic core. Its synthesis is most commonly achieved via a Michael addition of ethyl acetoacetate to acrylonitrile, a reaction that underscores its importance in carbon-carbon bond formation[1]. The presence of these multiple reactive centers makes it a valuable precursor for the synthesis of a wide array of more complex molecules and heterocyclic systems.

While its synthetic utility is appreciated, a deeper, molecular-level understanding of its properties remains unexplored. Questions regarding its preferred three-dimensional structure, the interplay of its functional groups, and the precise interpretation of its spectroscopic signatures can only be fully answered through theoretical investigation. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive lens to probe these characteristics. Such studies can elucidate reaction mechanisms, predict spectroscopic data with high accuracy, and rationalize the molecule's reactivity[1].

This guide, therefore, serves as a blueprint for a comprehensive theoretical study of ethyl 2-acetyl-4-cyanobutanoate. It details the proposed computational methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties, providing a self-validating system of protocols grounded in authoritative and field-proven computational practices.

Molecular Structure and Conformational Flexibility

The reactivity and physical properties of ethyl 2-acetyl-4-cyanobutanoate are intrinsically linked to its three-dimensional structure. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple conformational isomers.

A thorough conformational analysis is the foundational step in any theoretical study of a flexible molecule. The principles governing the conformational preferences of simple alkanes, such as the preference for staggered over eclipsed arrangements to minimize steric hindrance, are applicable here[2]. The primary dihedral angles that dictate the overall shape of the molecule are identified along the C-C backbone.

Caption: Molecular graph of ethyl 2-acetyl-4-cyanobutanoate with key rotatable bonds (τ1, τ2, τ3).

Experimental Protocol: Conformational Search

A robust conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium.

-

Initial Structure Generation: Build the molecule in a molecular modeling program and perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 force field.

-

Systematic Dihedral Scan: Identify the key rotatable bonds (τ1, τ2, and τ3 in the diagram above). Perform a systematic scan of the potential energy surface by rotating each of these dihedral angles in increments (e.g., 30°), generating a library of starting conformations.

-

Quantum Mechanical Optimization: Subject each conformation generated in the previous step to a full geometry optimization using Density Functional Theory (DFT). A suitable and well-documented level of theory for β-keto esters is M06-2X with the 6-311+G(d,p) basis set[3].

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

Energy Ranking: Rank all confirmed minima by their relative electronic energies (including zero-point vibrational energy correction) to identify the global minimum and the population of other conformers at a given temperature using Boltzmann distribution analysis.

Proposed Computational Methodology

To ensure the trustworthiness and accuracy of the theoretical predictions, a consistent and well-validated computational approach is paramount. The following workflow is proposed, grounded in methods proven to be effective for similar organic molecules.

Caption: FMO interaction diagram for the Michael addition synthesis of the title compound.

Conceptual DFT provides reactivity indices that quantify these concepts. For instance, calculating the condensed Fukui functions can pinpoint the most electrophilic (susceptible to nucleophilic attack) and nucleophilic (susceptible to electrophilic attack) atoms within the molecule, providing a quantitative basis for predicting reaction regioselectivity.[3]

Conclusion

This technical guide has outlined a comprehensive and methodologically sound approach for the theoretical characterization of ethyl 2-acetyl-4-cyanobutanoate. By systematically exploring its conformational space, predicting its spectroscopic signatures (IR and NMR), and analyzing its electronic structure, the proposed study would generate a foundational dataset of immense value. For researchers in organic synthesis and drug development, these computational insights can guide experimental design, aid in structural elucidation, and provide a deeper understanding of the molecule's intrinsic reactivity. The protocols described herein represent a self-validating framework, ensuring that the results obtained are both reliable and directly comparable to experimental data.

References

-

Khan Academy. Conformational analysis of butane. Available at: [Link]

-

Li, J., et al. (2024). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Journal of Chemical Education. Available at: [Link]

-

Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

-

Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. Available at: [Link]

-

Andrews, L., et al. Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Available at: [Link]

-

Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. Michael addition reaction. Available at: [Link]

-

Febdian, R. D., et al. (2020). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Sains Malaysiana. Available at: [Link]

-

Smith, S. G., & Goodman, J. M. (2010). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Journal of Applicable Chemistry. Available at: [Link]

-

Corcelli, S. A. (2015). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Vibrational Spectroscopy. Available at: [Link]

-

Lee, J., et al. (2020). Nitrile Vibrational Lifetimes as Probes of Local Electric Fields. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Bagno, A., et al. (2007). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Zhang, Y., & Zhang, J. Z. H. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics. Available at: [Link]

-

Lee, S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Cyanoethyl)-3-methyl-5-pyrazolone Scaffolds

Topic: Protocol for the Synthesis of Pyrazole Derivatives from Ethyl 2-acetyl-4-cyanobutanoate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This application note details the optimized protocol for synthesizing 4-substituted pyrazolone derivatives using ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4) as the primary building block. The core transformation involves a cyclocondensation reaction with hydrazine derivatives to yield 4-(2-cyanoethyl)-3-methyl-1H-pyrazol-5(4H)-one . This scaffold is a critical intermediate in the development of coupling components for azo dyes, agrochemicals, and pharmaceutical agents targeting protein kinases and COX enzymes.

The protocol emphasizes process control, high atom economy, and scalability. We provide mechanistic insights into the regioselectivity of the cyclization and offer variations for N-substituted derivatives.

Scientific Background & Mechanistic Insight

The Precursor: Ethyl 2-acetyl-4-cyanobutanoate

Ethyl 2-acetyl-4-cyanobutanoate is a bifunctional

-

The

-keto ester moiety: Prone to nucleophilic attack by dinucleophiles (hydrazines, hydroxylamines). -

The nitrile group: Stable under mild cyclization conditions but available for subsequent hydrolysis (to acids) or reduction (to amines).

-

The C-4 position: The alkylation site carrying the cyanoethyl chain, which dictates the lipophilicity and steric profile of the final pyrazole.

Reaction Mechanism: Cyclocondensation

The formation of the pyrazole ring follows a Paal-Knorr type condensation . The reaction proceeds through a stepwise nucleophilic addition-elimination pathway:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the acetyl group.

-

Imine Formation: Elimination of water generates a hydrazone/imine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the ester carbonyl.

-

Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone core, which exists in equilibrium between the keto (CH2) and enol (OH) tautomers.

Key Selectivity Note: While the nitrile group is electrophilic, the rate of reaction with the

Caption: Mechanistic pathway for the cyclocondensation of ethyl 2-acetyl-4-cyanobutanoate with hydrazine.

Materials and Equipment

Reagents

-

Precursor: Ethyl 2-acetyl-4-cyanobutanoate (>98% purity).

-

Nucleophile: Hydrazine hydrate (50-80% solution) OR Phenylhydrazine (for N-phenyl derivatives).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst (Optional): Glacial Acetic Acid (AcOH) – improves yield for sterically hindered hydrazines.

Equipment

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl2).

-

Magnetic stirrer/hot plate with temperature control.

-

Vacuum filtration setup (Buchner funnel).

-

Rotary evaporator (for solvent recovery).

Experimental Protocol

Protocol A: Synthesis of 4-(2-cyanoethyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of the N-unsubstituted pyrazolone.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask, dissolve 18.3 g (0.1 mol) of ethyl 2-acetyl-4-cyanobutanoate in 50 mL of absolute ethanol.

-

Place the flask in an ice bath and cool to 0–5 °C.

-

Add 5.0 g (0.1 mol, ~6.25 mL of 80%) of hydrazine hydrate dropwise over 15 minutes. Caution: Exothermic reaction.

Step 2: Reaction & Reflux[1][2]

-

Remove the ice bath and allow the mixture to reach room temperature (stirring for 30 mins).

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78 °C) for 3–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting ester spot (

) should disappear, and a lower

-

Step 3: Isolation & Purification[3][4]

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to half its volume using a rotary evaporator (optional, often the product precipitates upon cooling).

-

Place the flask in an ice bath for 1 hour to maximize precipitation.

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove trace hydrazine.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (8:2) or pure Ethanol to obtain white to off-white crystals.

Step 4: Drying

-

Dry the product in a vacuum oven at 50 °C for 6 hours.

Protocol B: Synthesis of 1-Phenyl-3-methyl-4-(2-cyanoethyl)-5-pyrazolone

For drug discovery applications requiring N-aryl substitution.

-

Follow the setup in Protocol A, substituting hydrazine hydrate with 10.8 g (0.1 mol) of phenylhydrazine.

-

Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux time may need extension to 4–6 hours .

-

Isolate as described above; the product is typically a yellow/orange solid.

Data Analysis & Characterization

Expected Yields and Properties

| Compound | Reagent | Expected Yield | Melting Point | Appearance |

| N-H Pyrazolone | Hydrazine Hydrate | 85 – 92% | 198 – 202 °C | White crystalline solid |

| N-Phenyl Pyrazolone | Phenylhydrazine | 75 – 85% | 165 – 168 °C | Light yellow solid |

Spectroscopic Validation[5]

-

IR Spectroscopy (

):-

CN (Nitrile): Sharp peak at ~2240–2250

(Diagnostic: confirms the side chain is intact). -

C=O (Pyrazolone): Strong band at ~1680–1700

. -

NH (for Protocol A): Broad band at 3100–3300

.

-

-

NMR (DMSO-

-

2.10 (s, 3H,

-

2.5–2.7 (m, 4H,

- 11.5–12.0 (br s, 1H, NH/OH tautomer).

-

2.10 (s, 3H,

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of pyrazole derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oily Product | Incomplete cyclization or wet solvent. | Ensure Ethanol is absolute. Extend reflux time by 1 hour. |

| Product Coloration (Red/Brown) | Oxidation of hydrazine or impurities. | Use fresh hydrazine hydrate. Perform reaction under |

| Loss of Nitrile Peak (IR) | Hydrolysis of CN group. | Avoid strong acids/bases. Ensure reaction pH is near neutral (acetic acid is safe). |

| Starting Material Remains | Steric hindrance (if using substituted hydrazines). | Add catalytic Acetic Acid (5 mol%) or switch to higher boiling solvent (e.g., Propanol). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218765, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Mervat Mohammed Abdelkhalik et al. (2024).[5] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives. Journal of Physical Chemistry & Biophysics. Retrieved from [Link][1][3][6][7][5][8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of Ethyl 2-Acetyl-4-Cyanobutanoate in Multicomponent Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy. This guide delves into the versatile applications of ethyl 2-acetyl-4-cyanobutanoate, a uniquely functionalized building block, in the design and execution of powerful MCRs. Its distinct chemical architecture, featuring a β-ketoester system, an active methylene group, and a terminal nitrile, provides multiple reactive handles for the convergent synthesis of diverse heterocyclic scaffolds.[1] We provide detailed mechanistic insights, step-by-step protocols, and field-proven advice for leveraging this reagent in the synthesis of high-value compounds for pharmaceutical and agrochemical research.

Introduction: The Molecular Versatility of Ethyl 2-Acetyl-4-Cyanobutanoate

Ethyl 2-acetyl-4-cyanobutanoate is more than a simple reagent; it is a strategic precursor for diversity-oriented synthesis. The molecule integrates three key functional groups, each offering a distinct point of reactivity:

-

The β-Ketoester Moiety: This classic functional group is central to a vast number of condensation reactions. The acidic α-proton on the methylene group, flanked by two carbonyls, is readily deprotonated to form a stabilized enolate, a potent nucleophile for carbon-carbon bond formation.[1]

-

The Cyanoethyl Arm: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering numerous pathways for post-reaction derivatization.[1]

-

Combined Reactivity: The spatial arrangement of these groups allows for sequential or cascade reactions, enabling the rapid assembly of complex cyclic systems that are frequently found in bioactive molecules.[1]

This guide focuses on its application in two robust and widely utilized MCRs: the synthesis of highly substituted 4H-pyrans and a modified Hantzsch synthesis of dihydropyridines.

Logical Workflow for MCR Synthesis

The following diagram illustrates the general workflow from reagent selection to final product analysis in the context of the protocols described herein.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Ethyl 2-Acetyl-4-Cyanobutanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given its multiple functional groups—ester, ketone, and nitrile—achieving high purity is critical for downstream applications, yet can present unique challenges.[1]

This guide provides field-proven insights and systematic troubleshooting protocols based on the compound's chemical architecture and reactivity. We will explore the causality behind common purification issues and offer robust, validated methodologies to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of ethyl 2-acetyl-4-cyanobutanoate in a direct question-and-answer format.

Question 1: My crude product is a persistent, dark-colored oil that will not crystallize. How can I isolate a solid product?

Answer: This is the most frequently encountered issue, typically arising from residual starting materials, base catalyst, or small amounts of polymeric byproducts from acrylonitrile. An oily product prevents effective purification by simple filtration.

-

Causality: The synthesis of ethyl 2-acetyl-4-cyanobutanoate is a Michael addition of ethyl acetoacetate to acrylonitrile, often catalyzed by a base like sodium ethoxide.[1] Unreacted starting materials and the slightly polar nature of the product can act as a eutectic mixture, depressing the melting point and preventing crystallization. Colored impurities often arise from the polymerization of acrylonitrile or other side reactions.

-

Step-by-Step Solution Workflow:

-

Initial Work-up Verification: Ensure your aqueous work-up was sufficient to neutralize and remove the base catalyst. A wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) followed by brine is crucial.

-

Trituration: Attempt to induce crystallization by triturating the oil. This involves stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble.

-

Add a small volume of cold non-polar solvent (e.g., hexanes or diethyl ether).

-

Scratch the inside of the flask with a glass rod at the solvent-oil interface.

-

If crystals form, continue stirring in an ice bath to maximize precipitation, then filter. This technique is effective for removing non-polar impurities.[2]

-

-

Flash Column Chromatography: If trituration fails, the most reliable method is flash column chromatography. The polarity difference between the product and common impurities is generally sufficient for good separation.[2][3] This is the definitive method for removing both starting materials and colored byproducts. (See Protocol 1 for a detailed procedure).

-

Caption: Troubleshooting workflow for an oily product.

Question 2: My ¹H NMR spectrum shows unreacted ethyl acetoacetate. How can I remove it?

Answer: Residual ethyl acetoacetate is a common impurity due to its relatively high boiling point and polarity, which can make it difficult to remove completely by evaporation alone.

-

Causality: The reaction may not have gone to completion, or an insufficient excess of acrylonitrile was used. Ethyl acetoacetate is more polar than the product, but its solubility properties can be similar in some solvents.

-

Recommended Solutions:

-

Aqueous Wash: A wash with a dilute, cold aqueous base solution (e.g., 5% NaHCO₃) can help remove the acidic ethyl acetoacetate by converting it to its more water-soluble enolate. Be cautious, as this risks hydrolysis of your product's ester group if not done quickly and at low temperatures.

-

Column Chromatography: This is the most effective method. Ethyl acetoacetate will elute after the desired product in a normal-phase silica gel system using a hexane/ethyl acetate gradient.[4][5]

-

Question 3: My yield after recrystallization is very low. What went wrong?

Answer: Low recovery from recrystallization is typically due to using an inappropriate solvent system or procedural errors.[2]

-

Causality & Solutions:

-

Excessive Solvent: You may have used too much solvent, causing a significant portion of your product to remain dissolved in the mother liquor even after cooling.

-

Solution: Concentrate the mother liquor by rotary evaporation and cool it again to recover a second crop of crystals.[2]

-

-

Improper Solvent Choice: The ideal recrystallization solvent is one in which the product has high solubility when hot and very low solubility when cold.

-

Solution: Test different solvent systems on a small scale. Good starting points for esters include ethyl acetate/hexane or isopropanol/hexane mixtures.[2]

-

-

Premature Crystallization: The product may have crystallized prematurely in the funnel during hot filtration.

-

Solution: Use a pre-heated funnel and filter flask to maintain the solution's temperature during filtration.[2]

-

-

Question 4: The purified product is still yellow or brown. How can I decolorize it?

Answer: Persistent color indicates co-eluting or co-crystallizing impurities, often high-molecular-weight species from acrylonitrile polymerization.

-

Solutions:

-

Activated Charcoal Treatment: Add a very small amount of activated charcoal (1-2% by weight) to the hot solution before recrystallization. Boil for a few minutes and then filter hot through a pad of Celite to remove the charcoal. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.[2]

-

Optimized Chromatography: If color persists, re-purify using column chromatography with a shallower gradient. This increases the resolution between your product and the colored impurities.

-

Frequently Asked Questions (FAQs)

Q1: What is the single best purification method for ethyl 2-acetyl-4-cyanobutanoate?

A1: For high purity (>98%), flash column chromatography on silica gel is the most robust and reliable method.[3] It effectively separates unreacted starting materials, catalysts, and colored byproducts. For scaling up, where chromatography is less economical, a combination of distillation followed by recrystallization may be more appropriate, provided the compound is thermally stable.

Q2: What are the most common impurities to expect from the synthesis?

A2: The primary impurities are directly related to the Michael addition synthesis.[1] A summary is provided in the table below.

| Impurity | Structure | Boiling Point (°C) | Polarity | Removal Method |

| Ethyl Acetoacetate | CH₃COCH₂COOEt | 181 | More Polar | Aqueous wash, Column Chromatography |

| Acrylonitrile | CH₂=CHCN | 77 | Less Polar | Evaporation, Column Chromatography |

| Base Catalyst (e.g., NaOEt) | Na⁺⁻OEt | N/A (Salt) | Ionic | Aqueous Acid Wash |

| Polyacrylonitrile | -(CH₂-CH(CN))n- | Decomposes | Variable | Filtration, Column Chromatography |

Q3: Can I use vacuum distillation for purification?

A3: Vacuum distillation can be a viable method, especially for larger quantities, but it carries a significant risk of thermal decomposition. The multiple functional groups can react at high temperatures. If you choose this method:

-

Use a high vacuum (<1 mmHg) to lower the boiling point as much as possible.

-

Employ a short-path distillation apparatus to minimize the residence time at high temperatures.

-

For reference, the related compound ethyl cyanoacetate boils at 97-98 °C / 16 mmHg.[6] Ethyl 2-acetyl-4-cyanobutanoate will have a significantly higher boiling point due to its larger molecular weight.

Q4: How should I store the purified product?

A4: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C). This minimizes potential degradation from atmospheric moisture (hydrolysis of the ester or nitrile) or slow decomposition.

Q5: What analytical techniques are best for assessing purity?

A5: A combination of techniques is recommended:

-

¹H and ¹³C NMR: Confirms the structure and identifies proton- or carbon-containing impurities.

-

HPLC/UPLC: Reverse-phase HPLC (RP-HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[1] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

-

GC-MS: Useful for identifying volatile impurities and confirming the mass of the product.

-

FT-IR: Confirms the presence of key functional groups (C≡N stretch ~2250 cm⁻¹, C=O stretches for ketone and ester ~1715-1745 cm⁻¹).

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying ~1-2 grams of crude product.

-

Prepare the Slurry:

-

In a beaker, add 80-100 g of silica gel (230-400 mesh) to ~200 mL of the initial eluent (e.g., 5% ethyl acetate in hexanes).[7]

-

Stir to create a uniform slurry with no air bubbles.

-

-

Pack the Column:

-

Secure a glass column (e.g., 5 cm diameter) with a stopcock and a small cotton or glass wool plug. Add a thin layer of sand.

-

Pour the silica slurry into the column. Use pressure from a pump or airline to pack the bed firmly, draining the excess solvent until the solvent level is just above the silica bed.

-

-

Load the Sample:

-

Dissolve your crude oil (~1-2 g) in a minimal amount of dichloromethane or the eluent.

-

Add ~3-4 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

-

Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently cover with a layer of sand.

-

-

Elute the Column:

-

Carefully add the eluent to the column.

-

Begin elution with a low-polarity mobile phase (e.g., 5-10% EtOAc in Hexanes).

-

Gradually increase the polarity (e.g., to 15%, then 20% EtOAc in Hexanes) to elute your product.[7]

-

Collect fractions and analyze them by TLC to identify the pure product.

-

-

Isolate the Product:

-

Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

-

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purity Assessment by RP-HPLC

-

System: Standard HPLC or UPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (ketone chromophore).

-

Injection Volume: 5 µL.

-

Sample Prep: Dissolve ~1 mg of product in 1 mL of acetonitrile.

This method will allow for the accurate determination of purity by peak area percentage.

References

-

Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-bromoanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2403. [Link]

-

Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. [Link]

-

Ingersoll, A. W., & Burns, G. (1922). Ethyl cyanoacetate. Organic Syntheses, 2, 28. [Link]

-

Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2125. [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem. Retrieved February 1, 2026, from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles. Arkat USA. Retrieved February 1, 2026, from [Link]

Sources

- 1. ethyl 2-acetyl-4-cyanobutanoate | 10444-33-4 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

Technical Support Center: Improving the Selectivity of Ethyl 2-Acetyl-4-Cyanobutanoate Reactions

Welcome to the technical support center for optimizing reactions with ethyl 2-acetyl-4-cyanobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and yield of their synthetic transformations involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Alkylation Reactions: Controlling C- vs. O-Alkylation and Preventing Dialkylation

Question: I am performing an alkylation on ethyl 2-acetyl-4-cyanobutanoate and observing a mixture of C-alkylated, O-alkylated, and dialkylated products. How can I improve the selectivity for the desired mono-C-alkylated product?

Answer: This is a classic challenge with β-keto esters like ethyl 2-acetyl-4-cyanobutanoate due to the presence of an ambident enolate nucleophile and two acidic α-protons. The key to achieving high selectivity lies in carefully controlling the reaction conditions to favor C-alkylation and minimize over-alkylation.

The enolate of ethyl 2-acetyl-4-cyanobutanoate can be attacked by an electrophile at either the α-carbon or the oxygen atom. Additionally, once the mono-C-alkylated product is formed, it can be deprotonated again to undergo a second alkylation.

Caption: Competing reaction pathways in the alkylation of ethyl 2-acetyl-4-cyanobutanoate.

| Parameter | Recommendation for High C-Alkylation Selectivity | Rationale |

| Base | Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). | These bases rapidly and irreversibly generate the enolate, minimizing the presence of the starting material which can act as a proton source and lead to side reactions.[1] |

| Solvent | Employ aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. | Aprotic solvents do not participate in proton exchange, which helps to maintain the stability of the enolate and prevent equilibration to the thermodynamic enolate.[1] |

| Temperature | Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C). | Lower temperatures favor the formation of the kinetic enolate, which is generally preferred for C-alkylation.[1] |

| Counter-ion | Lithium (from LDA) is often preferred over sodium or potassium. | The smaller lithium cation coordinates more tightly to the oxygen of the enolate, sterically hindering O-alkylation and promoting C-alkylation. |

| Electrophile | Use "soft" electrophiles like alkyl iodides or bromides. | According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with softer electrophiles, leading to C-alkylation.[2] |

| Stoichiometry | Use a slight excess of the ethyl 2-acetyl-4-cyanobutanoate relative to the base and electrophile. | This helps to ensure that all of the electrophile is consumed in the formation of the mono-alkylated product, reducing the chance of dialkylation. |

-

Preparation of the Enolate:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add a solution of LDA (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add the alkyl halide (1.0 eq) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-C-alkylated product.[3]

-

Knoevenagel Condensation: Minimizing Side Reactions and Improving Yields

Question: I am attempting a Knoevenagel condensation with ethyl 2-acetyl-4-cyanobutanoate and an aldehyde, but I am getting low yields and several byproducts. How can I optimize this reaction?

Answer: The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success with substrates like ethyl 2-acetyl-4-cyanobutanoate can be influenced by the choice of catalyst, solvent, and reaction conditions.

-

Low Reactivity: The acidity of the α-proton is crucial. While ethyl 2-acetyl-4-cyanobutanoate has an active methylene group, the reaction may be sluggish.

-

Side Reactions: Potential side reactions include self-condensation of the aldehyde, Michael addition of the starting material to the product, and polymerization.

| Parameter | Recommendation for High Yield and Purity | Rationale |

| Catalyst | Use a mild base such as piperidine, triethylamine, or an ionic liquid like diisopropylethylammonium acetate (DIPEAc).[4][5] | Stronger bases can promote side reactions. Mild bases are sufficient to catalyze the condensation without causing unwanted byproducts. |

| Solvent | Ethanol, acetonitrile, or even water can be effective.[5][6] | The choice of solvent can influence the reaction rate and selectivity. Protic solvents can facilitate proton transfer steps in the mechanism. |

| Temperature | Room temperature to gentle reflux is typically sufficient. | Higher temperatures can lead to decomposition and side reactions. Monitor the reaction closely to find the optimal temperature. |

| Water Removal | For some reactions, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product. | The condensation reaction produces water, and its removal can improve the yield. |

-

Reaction Setup:

-

In a round-bottom flask, dissolve ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to a gentle reflux.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Recrystallize the crude product or purify by column chromatography to obtain the pure Knoevenagel condensation product.

-

Caption: A typical workflow for performing a Knoevenagel condensation reaction.

Michael Addition: Achieving 1,4-Addition Selectivity

Question: I am trying to perform a Michael addition using ethyl 2-acetyl-4-cyanobutanoate as the donor, but I am observing competing 1,2-addition to the carbonyl group of my Michael acceptor. How can I favor the desired 1,4-conjugate addition?

Answer: The regioselectivity of the addition of a nucleophile to an α,β-unsaturated carbonyl compound is a critical aspect to control. To favor the 1,4-addition (Michael addition), the reactivity of both the nucleophile and the electrophile needs to be carefully managed.

The enolate of ethyl 2-acetyl-4-cyanobutanoate is a relatively "soft" nucleophile, which generally favors 1,4-addition. However, the nature of the Michael acceptor and the reaction conditions can influence the outcome.

| Parameter | Recommendation for High 1,4-Addition Selectivity | Rationale |

| Nucleophile | Use the pre-formed enolate of ethyl 2-acetyl-4-cyanobutanoate. | A stabilized, "soft" enolate is more likely to undergo conjugate addition.[7] |

| Catalyst/Base | A catalytic amount of a non-nucleophilic base is often sufficient. | This generates the nucleophilic enolate in situ without competing with the Michael acceptor. |

| Solvent | Aprotic polar solvents like THF or DMF are commonly used. | These solvents can help to stabilize the charged intermediates in the reaction pathway. |

| Temperature | The reaction is often run at or below room temperature. | Michael additions are typically thermodynamically controlled, and lower temperatures can help to prevent side reactions.[8] |

| Additives | In some cases, the use of a Lewis acid can activate the Michael acceptor towards 1,4-addition. | The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. |

-

Enolate Formation:

-

In an inert atmosphere, prepare a solution of the enolate of ethyl 2-acetyl-4-cyanobutanoate as described in the alkylation protocol (using a base like NaH or LDA).

-

-

Michael Addition:

-

At a low temperature (e.g., 0 °C or -78 °C), slowly add the α,β-unsaturated carbonyl compound (Michael acceptor) to the enolate solution.

-

Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by column chromatography.

-

References

- Pickersgill, I. F., Marchington, A. P., & Rayner, C. M. (n.d.). Selective alkylation of β-ketoester enolates using O-methyl aminosulfoxonium salts; the first example of C-alkylation using sulfoxonium salt electrophiles.

- A kinetic study of C- and O-alkylation of some cyclic β-keto esters. (n.d.). Semantic Scholar.

- Strategies to Improve Alkyl Compound Purity. (2025, July 15). Patsnap Eureka.

- Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.).

- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (n.d.). OUCI.

- Shono, T., Kashimura, S., Sawamura, M., & Soejima, T. (n.d.). Electroorganic chemistry. 103. Selective C-alkylation of .beta.-diketones. ACS Publications.

- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness.org.

- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit.

- Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.

- A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).

- Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. (n.d.). ER Publications.

- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. (n.d.). PubChem.

- Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).

- Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.

- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.

- ETHYL n-BUTYLCYANOACETATE. (n.d.). Organic Syntheses Procedure.

- III Enolate Chemistry. (n.d.).

- Michael Addition Reaction Mechanism. (2018, May 10). YouTube.

- Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020, February 16). Chemical Review and Letters.

- Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. (2019, May). ResearchGate.

- 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).

- Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. (n.d.). PubChem.

- What are the best conditions for a Michael addition?. (2013, May 6). ResearchGate.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.

- Michael Addition. (n.d.). Organic Chemistry Portal.

- Selective Acetylation of Primary Alcohols by Ethyl acetate. (n.d.). ResearchGate.

- Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate.

- Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. (n.d.). Benchchem.

- Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate.

- Recent Advances in the Catalytic Treatment of Volatile Organic Compounds: A Review Based on the Mixture Effect. (n.d.). MDPI.

- Ethyl cyanoacetate. (n.d.). Wikipedia.

- (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.

- How to purify esterefication product?. (2016, April 15). ResearchGate.

- Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. (n.d.).

- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (n.d.). PubMed.

- (PDF) Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. (n.d.). ResearchGate.

- Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences.

Sources

- 1. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 2. reddit.com [reddit.com]

- 3. Strategies to Improve Alkyl Compound Purity [eureka.patsnap.com]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition [organic-chemistry.org]

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-Acetyl-4-Cyanobutanoate

Welcome to the technical support center for ethyl 2-acetyl-4-cyanobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The reactivity of ethyl 2-acetyl-4-cyanobutanoate is profoundly influenced by the choice of solvent, a factor that is often underestimated. This guide will delve into the nuances of solvent effects on the keto-enol tautomerism and common reactions of this compound.

Understanding the Foundation: Keto-Enol Tautomerism

Ethyl 2-acetyl-4-cyanobutanoate, like other β-keto esters, exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a critical determinant of its reactivity, and the position of this equilibrium is highly sensitive to the solvent environment.[1]

-

Non-polar solvents (e.g., toluene, hexane) tend to favor the enol form . This is due to the stabilization of the enol's intramolecular hydrogen bond in a non-polar environment.

-

Polar aprotic solvents (e.g., DMSO, DMF) can also favor the enol form by forming intermolecular hydrogen bonds with the enolic proton.

-

Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms, but they tend to favor the more polar keto form .[2]

The ratio of keto to enol tautomers can be readily determined by ¹H NMR spectroscopy by integrating the signals of the α-proton in the keto form and the vinylic proton in the enol form.[1] Understanding this equilibrium in your chosen solvent is the first step to troubleshooting your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ethyl 2-acetyl-4-cyanobutanoate.

Issue 1: Low Yield in Alkylation Reactions

Question: I am trying to alkylate ethyl 2-acetyl-4-cyanobutanoate using a base and an alkyl halide, but my yields are consistently low. What could be the problem?

Answer:

Low yields in the alkylation of β-keto esters are often multifactorial, but solvent choice plays a pivotal role. Here’s a breakdown of potential causes and solutions:

-

Incorrect Solvent Polarity: The choice of solvent affects the solubility of your reagents and the reactivity of the enolate nucleophile.

-

Polar Aprotic Solvents (Recommended): Solvents like THF, DMF, and DMSO are generally preferred for alkylation reactions.[3] They effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺) without strongly solvating the enolate anion, thus preserving its nucleophilicity.[4][5]

-

Polar Protic Solvents (Avoid): Solvents like ethanol or water can lead to lower yields. They can protonate the enolate, reducing its concentration, and also solvate the nucleophile through hydrogen bonding, decreasing its reactivity.[6][7]

-

-

Base and Solvent Compatibility: The strength of the base should be matched with the solvent. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. When using NaH, a solvent like THF or DMF is suitable. For LDA, THF is the standard choice.

-

Presence of Water: Water can quench the enolate and hydrolyze the ester. Ensure your solvent and glassware are scrupulously dry.[8]

Troubleshooting Steps:

-

Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to anhydrous THF or DMF.

-

Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use.

-

Optimize Base Addition: Add the base at a low temperature (e.g., 0 °C or -78 °C for LDA) to control the deprotonation and minimize side reactions.

-

Slow Addition of Alkyl Halide: Add the alkyl halide slowly to the formed enolate to prevent dialkylation, a common side reaction.

Issue 2: Unwanted Intramolecular Cyclization (Dieckmann-type Condensation)

Question: I am observing the formation of a cyclic side product during my reaction. How can I prevent this?

Answer:

The structure of ethyl 2-acetyl-4-cyanobutanoate contains both an ester and a nitrile group, with an active methylene group, making it susceptible to intramolecular cyclization, particularly under basic conditions. This is analogous to a Dieckmann condensation or a Thorpe-Ziegler reaction.[5][9][10]

-

Solvent Influence on Cyclization:

-

Reaction Temperature: Higher temperatures can provide the activation energy for cyclization. Running the reaction at a lower temperature may suppress the formation of the cyclic side product.[7]

-

Choice of Base: A bulky, non-nucleophilic base may favor the desired intermolecular reaction over the intramolecular cyclization.

Troubleshooting Steps:

-

Lower the Reaction Temperature: Perform your reaction at the lowest temperature that allows the desired transformation to proceed.

-

Change the Solvent: If you are using a highly polar aprotic solvent, consider switching to a less polar one like toluene or a mixture of solvents to modulate the enolate reactivity.

-

Use a Bulky Base: Employ a sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) which may disfavor the sterically demanding transition state of the intramolecular cyclization.

Issue 3: Poor Performance in Knoevenagel Condensation

Question: My Knoevenagel condensation of ethyl 2-acetyl-4-cyanobutanoate with an aldehyde is sluggish and gives a low yield of the desired α,β-unsaturated product. How can I improve this?

Answer:

The Knoevenagel condensation is sensitive to both the catalyst and the solvent.[12]

-

Catalyst and Solvent Synergy: The catalyst (often a weak base like piperidine or an amine salt) and the solvent work in concert.

-

Protic Solvents: Ethanol is a common solvent for Knoevenagel condensations, as it can facilitate proton transfer steps in the mechanism.

-

Aprotic Solvents: Toluene or benzene are also frequently used, often with azeotropic removal of water to drive the reaction to completion. However, due to their toxicity, greener alternatives are sought.[13]

-

Ionic Liquids: Ionic liquids have emerged as effective and recyclable solvents for Knoevenagel condensations, sometimes leading to improved yields and shorter reaction times.[13][14]

-

-

Water Removal: The condensation reaction produces water. Its removal, either by a Dean-Stark apparatus in toluene or by using a drying agent, can significantly improve the yield by shifting the equilibrium towards the product.

Troubleshooting Steps:

-

Optimize the Catalyst/Base: If using a weak amine base, consider adding a catalytic amount of a corresponding acid (e.g., acetic acid) to form an ammonium salt, which can act as a more effective catalyst.

-

Switch to a Different Solvent System: If the reaction is slow in ethanol, try toluene with a Dean-Stark trap. For a greener approach, explore the use of ionic liquids.[13]

-

Increase the Reaction Temperature: Gently heating the reaction mixture can often accelerate the condensation.

Frequently Asked Questions (FAQs)

Q1: How does the keto-enol ratio of ethyl 2-acetyl-4-cyanobutanoate affect its reactivity in different solvents?

A1: The keto-enol ratio directly impacts which site of the molecule is most nucleophilic.

-

In its keto form , the α-protons are acidic and can be removed by a base to form an enolate. This enolate is a carbon-centered nucleophile.

-

In its enol form , the molecule can react as an oxygen-centered nucleophile (from the enol hydroxyl group) or a carbon-centered nucleophile (at the α-carbon).

In a non-polar solvent where the enol form is favored, reactions that proceed through the enol tautomer may be faster. Conversely, in a polar protic solvent favoring the keto form, reactions requiring the formation of the enolate from the keto tautomer will be predominant.

Q2: What is the best solvent for the synthesis of substituted pyridines from ethyl 2-acetyl-4-cyanobutanoate via a Guareschi-Thorpe type reaction?

A2: The Guareschi-Thorpe condensation and its variations for pyridine synthesis traditionally use ammonia in ethanol.[11] However, recent developments have focused on greener and more efficient methods. A mixture of water and ethanol has been shown to be an effective solvent system, particularly when using ammonium carbonate as both the nitrogen source and a mild base.[2][15] This aqueous medium can lead to high yields and simple product isolation, often by precipitation.[15] For specific substrates, optimization of the water/ethanol ratio may be necessary.

Q3: Can I use a single solvent for both the formation of the enolate of ethyl 2-acetyl-4-cyanobutanoate and the subsequent reaction?

A3: Yes, and this is the standard practice. The key is to choose a solvent that is suitable for both steps. As discussed in the troubleshooting guide, polar aprotic solvents like THF and DMF are excellent choices. They are suitable for the deprotonation with common bases like NaH and provide a good environment for the subsequent nucleophilic attack of the enolate.

Q4: I am observing multiple spots on my TLC plate that I suspect are side products. What are the likely side products and how can solvent choice help minimize them?

A4: Besides the desired product, you may observe:

-

Starting material: Indicating an incomplete reaction.

-

Dialkylated product: In alkylation reactions.

-

Intramolecular cyclization product.

-

Products of hydrolysis or other degradation.

Solvent choice can mitigate these issues:

-

For incomplete reactions: A solvent that better solubilizes all reactants can improve the reaction rate.[7]

-

For dialkylation: Using a less polar solvent can sometimes reduce the reactivity of the mono-alkylated product's enolate, disfavoring a second alkylation. Slow addition of the alkylating agent is also crucial.

-

For cyclization: As mentioned earlier, switching to a less polar solvent or a solvent mixture can disfavor the intramolecular reaction.

-

For hydrolysis: Using anhydrous solvents is critical to prevent the breakdown of your ester.

Data and Protocols

Table 1: Expected ¹H NMR Chemical Shifts for Keto-Enol Tautomers of a β-Keto Ester in Different Solvents

| Tautomer | Functional Group | Typical Chemical Shift (ppm) in CDCl₃[4][16][17] | Typical Chemical Shift (ppm) in DMSO-d₆[4][18][19] |

| Keto | α-CH | ~3.5 | ~3.7 |

| Acetyl CH₃ | ~2.2 | ~2.1 | |

| Enol | Vinylic =CH | ~5.0 | ~5.1 |

| Enolic OH | ~12.0 (broad) | ~12.5 (broad) | |

| Acetyl CH₃ | ~2.0 | ~1.9 |

Note: These are approximate values and can vary depending on the specific structure and concentration.

Protocol: General Procedure for the Alkylation of Ethyl 2-Acetyl-4-Cyanobutanoate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) in anhydrous THF to the stirred suspension of NaH.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting enolate solution back to 0 °C.

-

Add the alkyl halide (1.0-1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Workflows

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in Alkylation

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Diagram 2: Solvent Selection Guide for Common Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Troubleshooting [chem.rochester.edu]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Guareschi-Thorpe Condensation [drugfuture.com]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. scielo.br [scielo.br]

- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. chem.washington.edu [chem.washington.edu]

dealing with tautomerism in ethyl 2-acetyl-4-cyanobutanoate

Technical Support Center: Ethyl 2-acetyl-4-cyanobutanoate Ticket Scope: Tautomerism-Derived Analytical & Synthetic Inconsistencies Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" Impurity